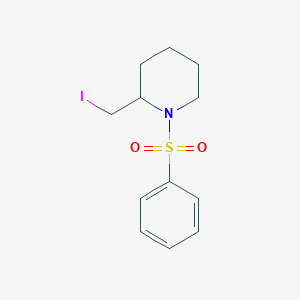
1-(Benzenesulfonyl)-2-(iodomethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-(iodomethyl)piperidine is an organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an iodomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form 1-(Benzenesulfonyl)piperidine. This intermediate is then reacted with iodomethane under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of commercially available reagents and solvents, along with optimized reaction conditions, ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzenesulfonyl group can participate in redox reactions.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2-(iodomethyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the iodomethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)piperidine: Lacks the iodomethyl group, which affects its reactivity and applications.
2-(Iodomethyl)piperidine: Lacks the benzenesulfonyl group, leading to different chemical properties and uses.
1-(Benzenesulfonyl)-2-(chloromethyl)piperidine: Similar structure but with a chloromethyl group instead of an iodomethyl group, resulting in different reactivity.
Propriétés
Numéro CAS |
63587-41-7 |
|---|---|
Formule moléculaire |
C12H16INO2S |
Poids moléculaire |
365.23 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-(iodomethyl)piperidine |
InChI |
InChI=1S/C12H16INO2S/c13-10-11-6-4-5-9-14(11)17(15,16)12-7-2-1-3-8-12/h1-3,7-8,11H,4-6,9-10H2 |
Clé InChI |
FLJFOIHTWZEUPF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CI)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


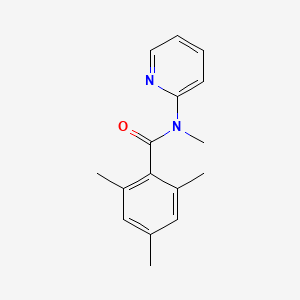
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

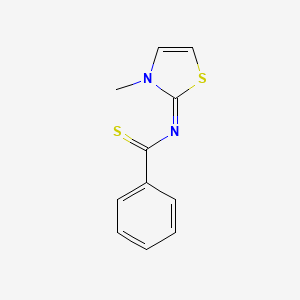
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

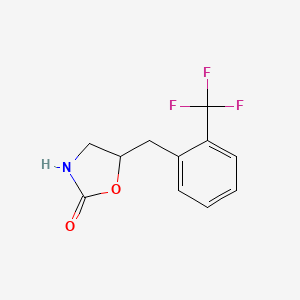
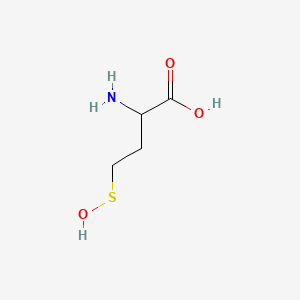
![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
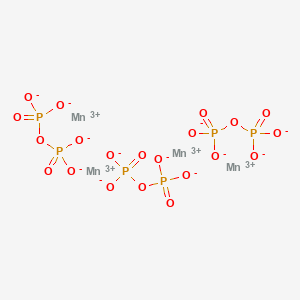
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
